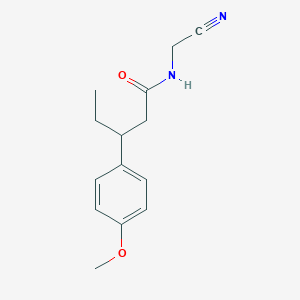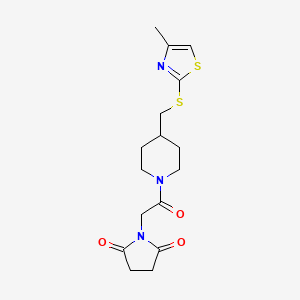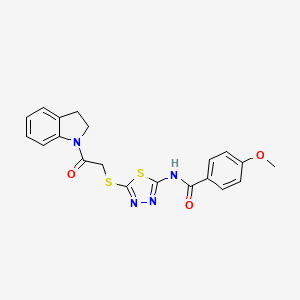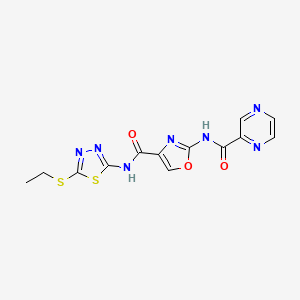
N-(cyanomethyl)-3-(4-methoxyphenyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyanomethyl)-3-(4-methoxyphenyl)pentanamide, also known as J147, is a synthetic compound that has shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The exact mechanism of action of N-(cyanomethyl)-3-(4-methoxyphenyl)pentanamide is not fully understood, but it is believed to target multiple pathways involved in neurodegeneration. N-(cyanomethyl)-3-(4-methoxyphenyl)pentanamide has been shown to activate the Nrf2 pathway, which is involved in antioxidant defense and cellular stress response. N-(cyanomethyl)-3-(4-methoxyphenyl)pentanamide also increases the levels of brain-derived neurotrophic factor (BDNF), a protein involved in neuronal survival and plasticity. Additionally, N-(cyanomethyl)-3-(4-methoxyphenyl)pentanamide has been shown to inhibit the production of amyloid beta, a protein that is thought to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
N-(cyanomethyl)-3-(4-methoxyphenyl)pentanamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that N-(cyanomethyl)-3-(4-methoxyphenyl)pentanamide can increase ATP production, reduce oxidative stress, and improve mitochondrial function. In vivo studies have shown that N-(cyanomethyl)-3-(4-methoxyphenyl)pentanamide can improve cognitive function, reduce amyloid beta levels in the brain, and decrease inflammation.
Advantages and Limitations for Lab Experiments
One advantage of N-(cyanomethyl)-3-(4-methoxyphenyl)pentanamide is that it has shown promising results in animal models of Alzheimer's disease. Additionally, N-(cyanomethyl)-3-(4-methoxyphenyl)pentanamide has been shown to have a good safety profile and low toxicity. However, one limitation of N-(cyanomethyl)-3-(4-methoxyphenyl)pentanamide is that it is a relatively new compound and more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are a number of future directions for research on N-(cyanomethyl)-3-(4-methoxyphenyl)pentanamide. One area of research could be to further investigate the mechanism of action of N-(cyanomethyl)-3-(4-methoxyphenyl)pentanamide and how it targets multiple pathways involved in neurodegeneration. Another area of research could be to investigate the potential of N-(cyanomethyl)-3-(4-methoxyphenyl)pentanamide in treating other neurodegenerative diseases such as Parkinson's disease. Additionally, more research could be done to determine the optimal dose and administration route of N-(cyanomethyl)-3-(4-methoxyphenyl)pentanamide for therapeutic use.
Synthesis Methods
N-(cyanomethyl)-3-(4-methoxyphenyl)pentanamide was first synthesized by researchers at the Salk Institute for Biological Studies in La Jolla, California. The synthesis method involves the reaction of a 3,5-dimethylphenol derivative with a cyanoacetic acid derivative, followed by a condensation reaction with an amine derivative. The final product is then purified through a series of chromatography techniques.
Scientific Research Applications
N-(cyanomethyl)-3-(4-methoxyphenyl)pentanamide has been extensively studied for its potential in treating neurodegenerative diseases. In vitro studies have shown that N-(cyanomethyl)-3-(4-methoxyphenyl)pentanamide can protect neuronal cells from oxidative stress, reduce inflammation, and improve mitochondrial function. In vivo studies in animal models of Alzheimer's disease have shown that N-(cyanomethyl)-3-(4-methoxyphenyl)pentanamide can improve cognitive function and reduce amyloid beta levels in the brain.
properties
IUPAC Name |
N-(cyanomethyl)-3-(4-methoxyphenyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-3-11(10-14(17)16-9-8-15)12-4-6-13(18-2)7-5-12/h4-7,11H,3,9-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLBAWUSPJCBAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)NCC#N)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-3-(4-methoxyphenyl)pentanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2669397.png)

![N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2669399.png)



![N-[3-(2-methoxyethoxy)propyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide](/img/structure/B2669407.png)

![2-((2-Cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)hexanoic acid](/img/structure/B2669411.png)
![4-[6-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2669412.png)
![6-Cyclopropyl-3-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2669413.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2669416.png)
![N-(3-fluoro-4-methylphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2669418.png)
